![molecular formula C16H21N3O2 B2498667 1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione CAS No. 1009667-37-1](/img/structure/B2498667.png)
1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related azolidine dione compounds involves multi-step chemical processes. For example, Majo et al. (2008) described the synthesis of a potent and selective 5-HT1A agonist through a two-step process starting from commercially available endo-N-hydroxy-5-norbornene-2,3-dicarboximide, achieving an overall yield of 40% (Majo et al., 2008). Similarly, Weatherhead-Kloster et al. (2005) synthesized a 1,4-piperazine-2,5-dione in 23% yield over six steps, starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, demonstrating the complexity and variability in the synthesis routes of such compounds (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
The structural analysis of similar compounds involves studying their crystalline forms and hydrogen bonding networks. Orozco et al. (2009) detailed the crystal structure of a salt-type adduct, revealing an intricate network of hydrogen bonds that stabilize the molecular structure (Orozco et al., 2009).
Chemical Reactions and Properties
Barany et al. (2005) discussed the use of a dithiazolidine-3,5-dione heterocycle as a masked isocyanate, highlighting its utility in syntheses of peptides and as a sulfurization reagent, indicating the chemical versatility of azolidine dione derivatives (Barany et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds. While specific data for “1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione” is not directly available, similar compounds have been shown to exhibit polymorphism and different solubilities depending on their crystalline form and functional groups (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are defined by the molecular structure and substituent groups of the azolidine dione compounds. For instance, the synthesis and evaluation of derivatives for specific receptor activity highlight the potential for targeted chemical modifications to achieve desired biological effects (Majo et al., 2008).
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition
1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione and its analogues have been studied for their potential as aromatase inhibitors. Aromatase is an enzyme involved in the synthesis of estrogens, and its inhibition is a targeted approach for the treatment of hormone-dependent breast cancer. Research by Hartmann and Batzl (1986) on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones demonstrated strong inhibition of human placental aromatase, suggesting potential for breast cancer treatment (Hartmann & Batzl, 1986).
Enantioselective Synthesis
The compound has been implicated in the enantioselective synthesis of saturated aza-heterocycles, which are significant in drug discovery due to their presence in bioactive compounds and therapeutic agents. Jain et al. (2016) reported a Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, including piperidines, indicating the importance of such structures in developing pharmaceuticals (Jain, Verma, Xia, & Yu, 2016).
Antimicrobial Activities
Another application involves the synthesis of compounds for antimicrobial purposes. Prakash et al. (2010) synthesized derivatives of 3-phenylthiazolidine-2,4-diones, using piperidine as a catalyst, which showed significant in vitro antibacterial and antifungal activities (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
Wirkmechanismus
Target of action
The compound belongs to the class of azolidines, which are cyclic amines . Azolidines and their derivatives are known to interact with various biological targets, but the specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
Again, this would depend on the specific target of the compound. If the compound is an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is part of, leading to downstream effects .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other substances could affect its absorption and distribution .
Eigenschaften
IUPAC Name |
1-methyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-18-15(20)11-14(16(18)21)17-12-5-7-13(8-6-12)19-9-3-2-4-10-19/h5-8,14,17H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISDAKZKNTOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

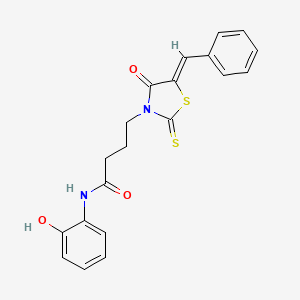
![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)
![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)
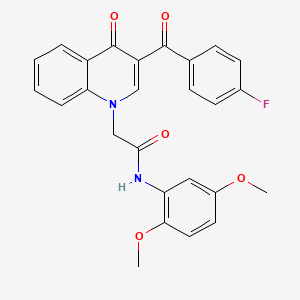
![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)

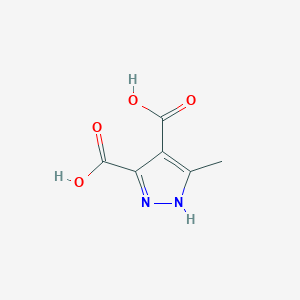

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)

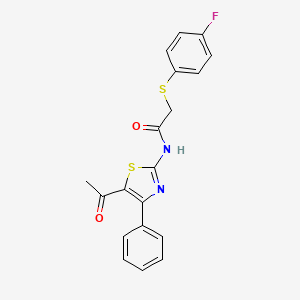
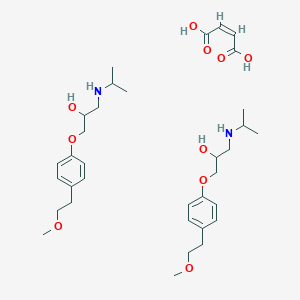
![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)
